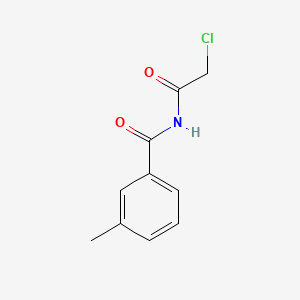
N-(2-chloroacetyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroacetyl)-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroacetyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide . The reaction conditions usually involve refluxing the reactants in an organic solvent such as benzene or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and metal-free catalysts, is also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
N-(2-chloroacetyl)-3-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium cyanide, and various amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, esters, or thioesters.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
N-(2-chloroacetyl)-3-methylbenzamide has several applications in scientific research:
作用機序
The mechanism of action of N-(2-chloroacetyl)-3-methylbenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls by interfering with enzyme activity . In anticancer research, it may induce apoptosis in cancer cells by disrupting cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
N-(2-chloroacetyl)-3-methylbenzamide can be compared with other chloroacetamide derivatives:
N-(2-chloroacetyl)-beta-alanine: Similar in structure but differs in the presence of a beta-alanine moiety.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and bromophenyl group, making it distinct in terms of biological activity.
Chloroacetamide derivatives used as herbicides: These compounds are structurally similar but are designed for specific agrochemical applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
特性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
N-(2-chloroacetyl)-3-methylbenzamide |
InChI |
InChI=1S/C10H10ClNO2/c1-7-3-2-4-8(5-7)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14) |
InChIキー |
XHXZCUKKPHAHPO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















